molecular formula C15H23NO3Si B12536057 5-(Triethoxysilyl)-1-methylindole CAS No. 808770-01-6

5-(Triethoxysilyl)-1-methylindole

Cat. No.: B12536057
CAS No.: 808770-01-6
M. Wt: 293.43 g/mol
InChI Key: ZFBCXQMOQSLNJO-UHFFFAOYSA-N
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Description

5-(Triethoxysilyl)-1-methylindole is an organosilicon compound that features both an indole ring and a triethoxysilyl group This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Triethoxysilyl)-1-methylindole typically involves the reaction of 1-methylindole with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-(Triethoxysilyl)-1-methylindole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.

    Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the triethoxysilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 1-methylindoline.

Scientific Research Applications

5-(Triethoxysilyl)-1-methylindole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of bioactive materials and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which 5-(Triethoxysilyl)-1-methylindole exerts its effects is largely dependent on its ability to interact with other molecules through its triethoxysilyl group. This group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the indole ring can interact with various enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Triethoxysilyl)pentanoic acid: Similar in that it contains a triethoxysilyl group, but differs in its carboxylic acid functionality.

    3-(Triethoxysilyl)propyl isocyanate: Another compound with a triethoxysilyl group, but with an isocyanate functionality.

Uniqueness

5-(Triethoxysilyl)-1-methylindole is unique due to the presence of both the indole ring and the triethoxysilyl group. This combination allows for unique interactions and applications that are not possible with other similar compounds. The indole ring provides a platform for biological interactions, while the triethoxysilyl group enables strong adhesion to surfaces.

Properties

CAS No.

808770-01-6

Molecular Formula

C15H23NO3Si

Molecular Weight

293.43 g/mol

IUPAC Name

triethoxy-(1-methylindol-5-yl)silane

InChI

InChI=1S/C15H23NO3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-15-13(12-14)10-11-16(15)4/h8-12H,5-7H2,1-4H3

InChI Key

ZFBCXQMOQSLNJO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC2=C(C=C1)N(C=C2)C)(OCC)OCC

Origin of Product

United States

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